molecular formula C9H8BrFN2O B8150051 Azetidin-1-yl(6-bromo-5-fluoropyridin-2-yl)methanone

Azetidin-1-yl(6-bromo-5-fluoropyridin-2-yl)methanone

Cat. No.: B8150051
M. Wt: 259.07 g/mol
InChI Key: CYZPKXIVRVZBPS-UHFFFAOYSA-N
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Description

Azetidin-1-yl(6-bromo-5-fluoropyridin-2-yl)methanone is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and fluorine atoms in the pyridine ring enhances the compound’s reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azetidin-1-yl(6-bromo-5-fluoropyridin-2-yl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(6-bromo-5-fluoropyridin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The bromine and fluorine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under mild to moderate temperatures.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced azetidine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Azetidin-1-yl(6-bromo-5-fluoropyridin-2-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Azetidin-1-yl(6-bromo-5-fluoropyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The presence of the azetidine ring and halogenated pyridine ring allows the compound to bind to various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azetidin-1-yl(6-bromo-5-fluoropyridin-2-yl)methanone is unique due to the combination of the azetidine ring with the halogenated pyridine ring, providing a distinct set of chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

azetidin-1-yl-(6-bromo-5-fluoropyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFN2O/c10-8-6(11)2-3-7(12-8)9(14)13-4-1-5-13/h2-3H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZPKXIVRVZBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=NC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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